![molecular formula C18H21NOS B14390373 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide CAS No. 88384-14-9](/img/structure/B14390373.png)
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide is an organic compound with a complex structure that includes a phenylpropan-2-yl group attached to a phenoxy group, which is further connected to a propanethioamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide typically involves multiple steps, starting with the preparation of the phenylpropan-2-yl group. This can be achieved through Friedel-Crafts alkylation, where benzene reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product is then subjected to etherification with 4-hydroxybenzaldehyde to form the phenoxy intermediate. Finally, the propanethioamide group is introduced through a nucleophilic substitution reaction using a suitable thioamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the thioamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide involves its interaction with specific molecular targets, leading to various biological effects. The phenylpropan-2-yl group may interact with hydrophobic pockets in proteins, while the thioamide group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, influencing cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Bis(2-phenylpropan-2-yl)phenol
- 2-[4-(2-Phenyl-2-propanyl)phenoxy]ethyl acrylate
- 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid
Uniqueness
2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide stands out due to its unique combination of a phenylpropan-2-yl group and a thioamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity and functionality.
Propiedades
Número CAS |
88384-14-9 |
|---|---|
Fórmula molecular |
C18H21NOS |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-[4-(2-phenylpropan-2-yl)phenoxy]propanethioamide |
InChI |
InChI=1S/C18H21NOS/c1-13(17(19)21)20-16-11-9-15(10-12-16)18(2,3)14-7-5-4-6-8-14/h4-13H,1-3H3,(H2,19,21) |
Clave InChI |
NBGAWESFZPPEHE-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=S)N)OC1=CC=C(C=C1)C(C)(C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(2,2-Diethoxyethoxy)phenyl]-1-(pyridin-4-YL)prop-2-EN-1-one](/img/structure/B14390293.png)
![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)
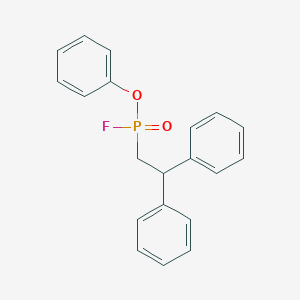
![7-Oxabicyclo[4.1.0]heptane-3-carboxamide](/img/structure/B14390306.png)
![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
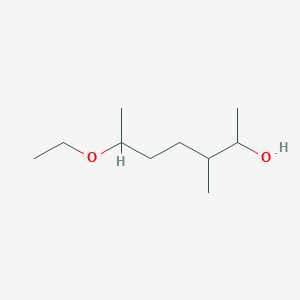

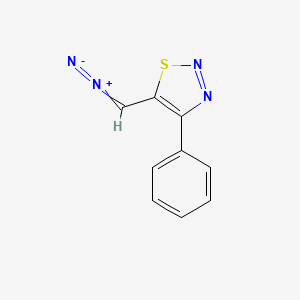
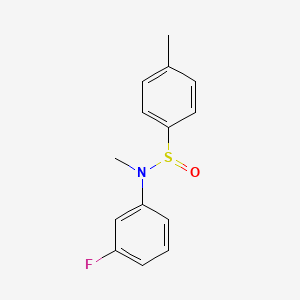
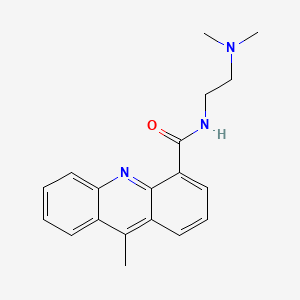

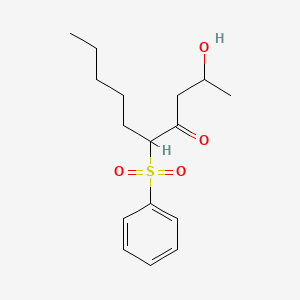
![4-[(2-Nitrophenyl)sulfanyl]thiomorpholine](/img/structure/B14390356.png)
